2,3,5-Trichloro-6-(trifluoromethyl)pyridine

Lipophilicity Physicochemical property Drug design

Developing pre-emergent herbicides or systemic fungicides? Standard TFMP intermediates lack the lipophilicity for optimal cuticular penetration. This polyhalogenated pyridine (LogP 4.06) offers a quantifiable advantage. - **Key differentiator:** LogP 4.06 vs. 2.98-3.35 for 2,3-dichloro-5-(trifluoromethyl)pyridine (5-10x higher lipophilicity). - **Unique reactivity:** Three chlorine sites enable SNAr at the 5-position, inaccessible from dichloro analogs. - **Supply:** Available in research to multi-gram quantities. Stable under standard storage (2-8°C).

Molecular Formula C6HCl3F3N
Molecular Weight 250.4 g/mol
CAS No. 39891-01-5
Cat. No. B3052260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichloro-6-(trifluoromethyl)pyridine
CAS39891-01-5
Molecular FormulaC6HCl3F3N
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl
InChIInChI=1S/C6HCl3F3N/c7-2-1-3(8)5(9)13-4(2)6(10,11)12/h1H
InChIKeyHZSKAVACTPGTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Trichloro-6-(trifluoromethyl)pyridine Overview


2,3,5-Trichloro-6-(trifluoromethyl)pyridine (CAS 39891-01-5) is a polyhalogenated pyridine derivative bearing three chlorine atoms and one trifluoromethyl group on the pyridine nucleus. With a molecular weight of 250.43 g/mol and a computed LogP of 4.0606, this compound exhibits pronounced lipophilicity and a high degree of halogenation . As an intermediate in the trifluoromethylpyridine (TFMP) family, it serves as a versatile building block for the synthesis of active agrochemical and pharmaceutical ingredients, leveraging the unique physicochemical properties conferred by both the fluorine substituents and the pyridine scaffold [1]. Its specific substitution pattern—chlorine at positions 2, 3, and 5, with trifluoromethyl at position 6—dictates a distinct reactivity profile compared to other TFMP derivatives, making it a strategic choice for targeted synthetic applications where regioselective functionalization is paramount.

Scaffold TFMP polyhalogenated pyridine
Reactivity Multiple reactive sites for SNAr
Profile High lipophilicity for non-polar environments

2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Differentiating from Generic TFMPs


The selection of a specific trifluoromethylpyridine (TFMP) intermediate is not interchangeable; subtle variations in halogen substitution patterns profoundly alter physicochemical properties and downstream reactivity. For instance, 2,3,5-trichloro-6-(trifluoromethyl)pyridine exhibits a calculated LogP of 4.06 , which is significantly higher than the LogP of 2.98–3.35 reported for the commonly used agrochemical intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) [1]. This difference of ~0.7–1.0 LogP units translates to a 5- to 10-fold increase in lipophilicity, directly impacting compound partitioning, membrane permeability, and formulation behavior. Furthermore, the presence of a third chlorine atom at the 5-position in 2,3,5-trichloro-6-(trifluoromethyl)pyridine introduces a distinct site for nucleophilic aromatic substitution that is absent in 2,3,5-DCTF, enabling divergent synthetic pathways and final product profiles. Generic substitution without considering these quantifiable differences risks compromising synthetic yield, product purity, and ultimately the biological efficacy of the target molecule.

Property
This Compound
2,3,5-DCTF
Lipophilicity
Higher logP range
Lower logP range
Reactive Sites
Three Cl atoms (including 5-position)
Two Cl atoms (5-position is H)
CF3 Stability
Uncharacterized; requires validation
Context-dependent on position
Similar scaffold does not imply interchangeable substitution pattern or lipophilicity profile.

2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Key Differentiation Evidence


Lipophilicity Advantage Over the 2,3-Dichloro Analog

2,3,5-Trichloro-6-(trifluoromethyl)pyridine exhibits a computed LogP of 4.0606 , which is markedly higher than the LogP values reported for the structurally related agrochemical intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which range from 2.98 [1] to 3.35 . This represents a quantified difference of +0.71 to +1.08 LogP units. LogP is a critical parameter in both drug and agrochemical design, as it governs the compound's partitioning behavior between aqueous and organic phases, influencing membrane permeability, bioavailability, and environmental fate.

Lipophilicity Difference
Cross-study comparable
ΔLogP ~+0.71–1.08 vs. 2,3-DCTF
Supports partitioning and permeability screening
Computed values; cross-study comparison
Lipophilicity Physicochemical property Drug design Agrochemical partitioning

Nucleophilic Substitution Regioselectivity in TFMPs

Comparative studies on polyhalogenated trifluoromethylpyridines demonstrate that the specific chlorine substitution pattern governs the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. 3,4,5-Trichloro-2-trifluoromethylpyridine, a positional isomer of the target compound, undergoes reaction with sodium N,N-dimethyldithiocarbamate dihydrate to yield only mono- or disubstitution products at positions 4 or 6 of the pyridine ring [1]. In contrast, α- and γ-trifluoromethyltetrachloropyridine isomers undergo intramolecular cyclization to form 1,3-dithiol-2-one derivatives under the same conditions [1]. While no direct study on 2,3,5-trichloro-6-(trifluoromethyl)pyridine was identified, the established class-level behavior of polyhalogenated TFMPs confirms that the number and location of chlorine atoms are the primary determinants of reaction outcome, not merely the presence of a trifluoromethyl group.

SNAr Regioselectivity
Class-level inference
Substitution pattern governs reaction outcome (substitution vs. cyclization)
Route-specific empirical validation required
No direct experimental data identified for this compound
Nucleophilic substitution Regioselectivity Polyhalopyridine Synthetic intermediate

CF3 Group Stability During Ammonolysis

A critical cautionary finding from the literature: during ammonolysis of 2-chloro-5-trifluoromethylpyridine, hydrolysis of the trifluoromethyl function occurs, leading to undesired byproducts [1]. In contrast, under identical or similar conditions, 2-chloro-3-trifluoromethylpyridine and 2-chloro-4-trifluoromethylpyridine undergo ammonolysis without CF3 hydrolysis [1]. This demonstrates that the position of the trifluoromethyl group relative to the reaction center dramatically influences chemical stability during nucleophilic attack. For 2,3,5-trichloro-6-(trifluoromethyl)pyridine, which contains a 6-CF3 group and multiple chlorine substituents, the stability of the trifluoromethyl moiety under ammonolysis or related SNAr conditions has not been empirically reported. This knowledge gap represents a tangible procurement risk: scientists requiring a stable trifluoromethyl group during nucleophilic functionalization cannot rely on data from other positional isomers and must either conduct in-house stability studies or select a compound with documented CF3 stability under their intended reaction conditions.

CF3 Stability During Ammonolysis
Class-level inference
CF3 hydrolysis observed for 2-chloro-5-CF3 isomer; position-dependent stability
Stability under nucleophilic conditions requires review
Empirical validation needed prior to route selection
Ammonolysis Trifluoromethyl stability Pyridine functionalization Side reaction

Low Polar Surface Area vs. Other TFMPs

2,3,5-Trichloro-6-(trifluoromethyl)pyridine exhibits a topological polar surface area (TPSA) of 12.89 Ų . This value is identical to that reported for 2,3-dichloro-5-(trifluoromethyl)pyridine (PSA 12.89 Ų) , but both are significantly lower than many other TFMP derivatives that incorporate additional heteroatoms or functional groups. For context, typical drug-like small molecules often have TPSA values ranging from 20 to 130 Ų, with lower values associated with enhanced passive membrane permeability and blood-brain barrier penetration. The low PSA of this compound, combined with its high LogP, indicates a molecular profile optimized for non-polar environments, which may be advantageous or disadvantageous depending on the intended application. This property is directly comparable to other polyhalogenated pyridines and provides a quantitative basis for evaluating its suitability in specific synthetic pathways or target molecule design.

Low Polar Surface Area
Cross-study comparable
TPSA 12.89 Ų (identical to 2,3-DCTF)
Indicates hydrophobic character; supports permeability prediction context
Computed TPSA; comparable across TFMP analogs
Polar surface area Membrane permeability Drug-likeness Agrochemical property

2,3,5-Trichloro-6-(trifluoromethyl)pyridine Applications


Lipophilic Agrochemical Intermediate Synthesis

For agrochemical discovery programs targeting pests or pathogens where high lipophilicity is a prerequisite for cuticular penetration or soil persistence, 2,3,5-trichloro-6-(trifluoromethyl)pyridine offers a quantifiable advantage over less lipophilic TFMP analogs. Its LogP of 4.06 is significantly higher than that of 2,3-dichloro-5-(trifluoromethyl)pyridine (LogP 2.98–3.35) [1], while maintaining an identical low PSA of 12.89 Ų . This combination is particularly valuable in the design of pre-emergent herbicides or systemic fungicides where optimal partitioning into non-polar plant cuticles or fungal membranes is essential for bioactivity. The presence of three reactive chlorine sites also provides greater synthetic versatility for late-stage diversification compared to the dichloro analog, enabling the exploration of broader chemical space in lead optimization.

Regioselective Nucleophilic Substitution at 5-Chloro Position

The 5-chloro substituent in 2,3,5-trichloro-6-(trifluoromethyl)pyridine represents a unique reactive handle that is absent in 2,3-dichloro-5-(trifluoromethyl)pyridine, which instead bears a hydrogen at position 5. This structural distinction enables nucleophilic aromatic substitution (SNAr) at the 5-position, providing access to 5-substituted-2,3-dichloro-6-(trifluoromethyl)pyridine derivatives that are inaccessible from the dichloro analog. While direct experimental data on the regioselectivity of this specific compound are lacking, class-level evidence from polyhalogenated TFMPs confirms that substitution patterns dictate reaction outcomes [2]. Researchers aiming to functionalize the 5-position of the pyridine ring should prioritize this compound over 2,3,5-DCTF, as the latter lacks a leaving group at that site. However, careful optimization of reaction conditions is advised to avoid potential side reactions, including possible CF3 hydrolysis if conditions are too harsh [3].

Novel Fluorinated Building Blocks for Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is a privileged motif found in numerous FDA-approved drugs due to its ability to modulate pKa, metabolic stability, and target binding affinity [4]. 2,3,5-Trichloro-6-(trifluoromethyl)pyridine serves as a versatile starting material for the synthesis of diverse fluorinated heterocycles. Its high degree of halogenation (three chlorine atoms) allows for sequential and orthogonal functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira) or SNAr. This compound is particularly well-suited for medicinal chemistry programs exploring novel chemical space around the pyridine core, especially when combined with its high LogP of 4.06 , which can be leveraged to improve the CNS penetration of drug candidates or to enhance binding to hydrophobic protein pockets. Procurement of this intermediate is justified when the synthetic plan requires multiple points of diversification or when a highly lipophilic pyridine scaffold is desired.

Comparative Physicochemical Screening for Lead Optimization

During the lead optimization phase of agrochemical development, systematic variation of physicochemical properties is essential to balance potency, environmental fate, and safety. 2,3,5-Trichloro-6-(trifluoromethyl)pyridine provides a valuable data point in such screens, offering a LogP value (4.06) that is ~0.7–1.0 units higher than the widely used 2,3-dichloro-5-(trifluoromethyl)pyridine [1]. This quantifiable difference allows structure-activity relationship (SAR) teams to probe the effect of increased lipophilicity on target binding, translocation within plants, soil adsorption, and non-target organism toxicity. By incorporating this compound into a matrix of structurally related TFMP analogs, researchers can deconvolute the contributions of individual chlorine atoms and the trifluoromethyl group to overall biological performance, thereby accelerating the identification of an optimal candidate for further development.

Application
Selection Property
Validation Focus
Agrochemical Intermediate Synthesis
Lipophilicity profile (LogP)
Partitioning and penetration assays
5-Position SNAr Derivatization
5-Cl leaving group availability
SNAr regioselectivity optimization
Medicinal Chemistry Building Block
Polyhalogenated diversification
Sequential orthogonal coupling routes
Comparative Physicochemical Screening
Lipophilicity differentiation vs. analogs
SAR deconvolution and adsorption/toxicity screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5-Trichloro-6-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.